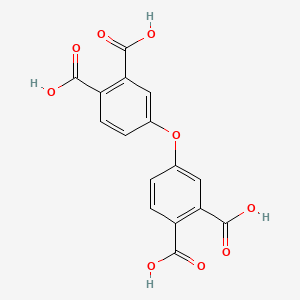

4,4'-oxydiphthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dicarboxyphenoxy)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O9/c17-13(18)9-3-1-7(5-11(9)15(21)22)25-8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVXPSKEVWKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064775 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7717-76-2 | |

| Record name | 4,4′-Oxydiphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7717-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007717762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Chemistry and Mechanistic Studies Involving 4,4 Oxydiphthalic Acid

Polyimide Synthesis Protocols Utilizing 4,4'-Oxydiphthalic Anhydride (B1165640)

The creation of polyimides from 4,4'-oxydiphthalic anhydride (ODPA) can be achieved through several synthetic strategies, primarily categorized as two-step polycondensation and one-step high-temperature polycondensation. vt.eduncl.res.in The choice of method depends on factors such as the reactivity of the monomers, the desired polymer properties, and the intended application.

Two-Step Polycondensation via Poly(amic acid) Precursors

The most prevalent method for synthesizing polyimides from ODPA is a two-step process that proceeds through a soluble poly(amic acid) intermediate. researchgate.netvt.edu This approach offers excellent control over the polymerization process and allows for the formation of high molecular weight polymers.

The initial step involves the ring-opening polyaddition of ODPA with a diamine in a polar aprotic solvent at ambient temperatures. vt.eduvt.edu The nucleophilic attack of the amino group on the carbonyl carbon of the anhydride ring leads to the formation of a poly(amic acid), a soluble precursor polymer. vt.eduresearchgate.net This reaction is technically reversible, but the forward reaction rate is significantly higher, driving the equilibrium towards the formation of the poly(amic acid). vt.edu The choice of solvent is critical, with N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) being the most commonly used due to their ability to dissolve both the monomers and the resulting poly(amic acid). vt.edugoogle.com The reaction is typically stirred for an extended period, often 24 hours, at room temperature to ensure the formation of a uniform, high-viscosity poly(amic acid) solution. researchgate.net

Factors Influencing Poly(amic acid) Formation:

Monomer Purity: The use of highly pure ODPA and diamine is crucial for achieving high molecular weight poly(amic acid). vt.edu

Monomer Reactivity: The electrophilicity of the dianhydride and the nucleophilicity of the diamine influence the reaction rate. vt.edu The ether linkage in ODPA makes it less reactive than some other dianhydrides, such as pyromellitic dianhydride (PMDA). researchgate.net

Stoichiometry: A precise 1:1 molar ratio of dianhydride and diamine is essential for maximizing the polymer's molecular weight. researchgate.net

Solvent: The solvent must effectively solvate the monomers and the growing polymer chain to prevent precipitation. vt.eduresearchgate.net

The second step is the conversion of the poly(amic acid) into the final polyimide through a process called imidization, which involves the cyclodehydration of the amic acid groups. vt.edu This can be accomplished through either thermal or chemical means. google.com

Thermal Imidization: This is a widely used technique, particularly for producing polyimide films and coatings. vt.edu The poly(amic acid) solution is cast onto a substrate and then subjected to a carefully controlled heating cycle. researchgate.netvt.edu A typical process involves heating the film to around 100-150°C for an hour to remove the solvent and initiate cyclization, followed by a gradual increase in temperature to 250-350°C to ensure complete conversion to the polyimide. researchgate.netvt.edu The exact thermal profile depends on the specific polymer's glass transition temperature (Tg) and thermal stability. vt.edu During this process, water is eliminated as a byproduct. utwente.nl

Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, typically a mixture of an aliphatic carboxylic acid anhydride (like acetic anhydride) and a tertiary amine (like pyridine (B92270) or triethylamine), at ambient or slightly elevated temperatures. vt.edutandfonline.com While this process is less energy-intensive, it is often used for producing molding powders due to the involvement of potentially hazardous reagents. vt.edu The chemical imidization proceeds rapidly, leading to the formation of the polyimide. rsc.org

| Imidization Method | Advantages | Disadvantages | Typical Conditions |

| Thermal | Produces high-quality films and coatings; avoids use of hazardous reagents. vt.edu | Requires high temperatures and careful control of the heating cycle. vt.edu | Stepwise heating, e.g., 1 hr at 150°C followed by 2 hrs at 300°C. researchgate.net |

| Chemical | Lower energy requirements; can be performed at ambient temperatures. vt.edu | Involves potentially hazardous reagents; primarily used for molding powders. vt.edu | Acetic anhydride and a tertiary amine (e.g., pyridine) at room temperature. vt.edutandfonline.com |

The imidization of poly(amic acid) is a complex process that involves the cyclization of the amic acid groups to form the five-membered imide ring with the elimination of water. vt.edu Research indicates that the imidization process can be influenced by the polymer chain's mobility. tandfonline.com In the solid state during thermal imidization, the reaction kinetics can be affected by the increasing glass transition temperature of the material as the conversion to the more rigid polyimide structure proceeds.

The reaction is believed to proceed through a mechanism where the carboxylic acid group protonates the amide nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack by the nitrogen. This is followed by the elimination of a water molecule to form the stable imide ring. The presence of water during the process can also lead to a reversible hydrolysis of the amic acid linkage, which can affect the final molecular weight of the polyimide. vt.edu

One-Step High-Temperature Polycondensation Methods

An alternative to the two-step process is the one-step high-temperature solution polycondensation. ncl.res.in This method is particularly useful for synthesizing soluble polyimides and for polymerizations involving less reactive monomers. vt.eduncl.res.in In this technique, the ODPA and diamine are heated in a high-boiling solvent at temperatures exceeding 140°C. ncl.res.in The imidization reaction occurs rapidly in solution at these elevated temperatures. ncl.res.in This method can sometimes yield more crystalline polymers compared to the two-step process. vt.edu Catalysts such as quinoline (B57606) or tertiary amines can be employed to facilitate the reaction. vt.edu For instance, polyimides have been synthesized from ODPA and various diamines in a mixture of N-methyl-2-pyrrolidinone and o-dichlorobenzene at temperatures up to 180°C. mdpi.com

Influence of Solvent Systems on Polymerization Outcomes

The choice of solvent is a critical parameter in the synthesis of polyimides from ODPA, significantly impacting both the poly(amic acid) formation and the final polymer properties. Dipolar aprotic solvents are the standard choice for the two-step method due to their ability to dissolve the polar poly(amic acid) precursor. vt.edu

Common Solvents and Their Effects:

N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP): These are the most widely used solvents for the synthesis of poly(amic acid) from ODPA. vt.edugoogle.com They provide good solubility for the monomers and the resulting polymer, facilitating the formation of high molecular weight poly(amic acid). vt.edu

High-Boiling Solvents: In one-step high-temperature polycondensation, high-boiling solvents like nitrobenzene, benzonitrile, and o-dichlorobenzene are used to achieve the necessary reaction temperatures for direct imidization. ncl.res.in

Solvent Purity: The presence of water in the solvent can be detrimental, as it can hydrolyze the dianhydride and also promote the reverse reaction of amic acid formation, limiting the achievable molecular weight. vt.edu Therefore, the use of anhydrous solvents is crucial. researchgate.net

The solubility of the final polyimide is also influenced by the solvent used during polymerization. In some cases, the choice of solvent can affect the polymer's morphology and degree of crystallinity. vt.edu For instance, some ODPA-based polyimides exhibit good solubility in a range of organic solvents, including NMP, DMAc, N,N-dimethylformamide (DMF), and even less polar solvents like m-cresol (B1676322) and pyridine, which is a desirable characteristic for processing. researchgate.net

| Solvent | Polymerization Method | Key Role |

| N,N-dimethylacetamide (DMAc) | Two-Step Polycondensation | Dissolves monomers and poly(amic acid) precursor. vt.edugoogle.com |

| N-methyl-2-pyrrolidone (NMP) | Two-Step & One-Step | Dissolves monomers and poly(amic acid); can be used in high-temperature synthesis. vt.edumdpi.com |

| o-dichlorobenzene | One-Step High-Temperature Polycondensation | High-boiling solvent for direct imidization. mdpi.com |

Catalytic Approaches in ODPA Polymerization

The synthesis of polyimides from 4,4'-oxydiphthalic anhydride (ODPA) often employs catalytic methods to facilitate the polymerization process, particularly in one-step or single-stage polymerization methods. akjournals.com These approaches typically involve the use of catalysts in high-boiling point solvents to directly convert the dianhydride and diamine monomers into the final polyimide, bypassing the isolation of the intermediate poly(amic acid). akjournals.com

Commonly used solvents for this process include phenolic solvents like m-cresol, p-chlorophenol, and o-chlorophenol. akjournals.com Tertiary amines, such as isoquinoline (B145761), are frequently employed as catalysts in these high-temperature reactions. akjournals.com The polymerization is typically carried out under an inert atmosphere, such as nitrogen, and the water generated as a by-product during imidization is continuously removed by distillation. akjournals.com This direct approach offers the advantage of obtaining the final polyimide product in a single step. akjournals.com

Another catalytic approach involves the use of superacids, such as trifluoromethanesulfonic acid (TFSA), for the room temperature, metal-free, step-polymerization of aryl-terminated diimides with carbonyl compounds. acs.org This method has been successful in producing high-molecular-weight, linear, and film-forming polyimides in quantitative yields. acs.org The effect of catalyst amount and monomer concentration are critical parameters that are studied to optimize the polymerization process. acs.org

Microwave-assisted polymerization has also been explored as an efficient method for the polycondensation of ODPA-derived diacid chlorides with aromatic diamines. sid.ir This technique can significantly reduce reaction times while achieving high yields and producing thermally stable poly(amide-imide)s. sid.ir The presence of a primary microwave absorber, such as o-cresol, can facilitate the reaction. sid.ir

The choice of catalyst and reaction conditions can influence the properties of the resulting polymer. For instance, in the synthesis of polyimides from ODPA and 2,2'-dimethyl-4,4'-diaminobiphenyl (DMB) in m-cresol with an isoquinoline catalyst, a high molecular weight polymer was obtained that was soluble in phenolic solvents. akjournals.com

Solid-State Polymerization of ODPA Monomers

Solid-state polymerization (SSP) presents an alternative route for the synthesis of polyimides from 4,4'-oxydiphthalic acid (ODPA) based monomers. This method involves the polymerization of a solid precursor, often an ammonium (B1175870) carboxylate salt formed from a diamine and a tetracarboxylic acid, at elevated temperatures below the melting or glass transition temperature of the resulting polymer. google.com

One of the key advantages of SSP is the potential to produce (co)polyimide powders with controlled particle sizes, as the reaction occurs in the solid state. google.com This can be particularly useful for applications such as selective laser sintering, a rapid prototyping technique that utilizes polymer powders. google.com The resulting (co)polyimides are often thermoplastics, which may be semi-crystalline, and have the benefit of not releasing or absorbing water during subsequent processing steps like extrusion or injection molding. google.com

The process can also be applied to oligomers with terminal functional groups. In some cases, the initial polycondensation of ODPA with a diamine in a solvent may result in the precipitation of a powdered oligomeric product. mdpi.com Subsequent thermal treatment of this powder above its melting point can drive the reaction between the end groups to completion, leading to the formation of a high molecular weight polyimide. mdpi.com This post-polymerization in the solid or molten state is a crucial step to achieve the desired final polymer properties. mdpi.com

Co-Polymerization and Chemical Modification Strategies

Integration of Diverse Diamine Co-monomers into Polymer Backbones

The properties of polyimides derived from this compound (ODPA) can be significantly tailored by incorporating various diamine co-monomers into the polymer backbone. This co-polymerization strategy allows for the fine-tuning of characteristics such as solubility, thermal properties, and mechanical strength.

For instance, to enhance solubility and processability, flexible diamines or those with bulky side groups are often introduced. A study on the synthesis of soluble copolyimides used 4,4'-diaminodiphenyl ether (ODA) as the primary diamine with bisphenol A dianhydride (BPADA) and ODPA as the dianhydride monomers. researchgate.net Similarly, the incorporation of 4-dodecyloxy-biphenyl-3′,5′-diaminobenzoate (DBPDA) and 3,3′-dimethyl-4,4′-methylene-dianiline (DMMDA) as co-monomers with ODPA resulted in polyimides with excellent solubility in polar aprotic solvents. researchgate.net

The introduction of specific functional groups via diamine co-monomers can impart unique properties. For example, novel ionene-type cationic copolyimides were synthesized using ODPA, 4,4′-(1,4-phenylenediisopropylidene)bisaniline (BIS P), and 2,6-diaminopyridine (B39239) (DAP). rsc.orgnih.gov The resulting copolyimides exhibited ionic conductivity after quaternization. rsc.orgnih.gov The ratio of the diamine co-monomers was found to directly influence the properties of the final polymer, including its solubility and alkaline stability. rsc.orgnih.gov

The use of asymmetric diamines like 3,4′-oxydianiline (3,4′-ODA) in combination with ODPA can lead to thermoplastic polyimides with high glass transition temperatures. mdpi.com The incorporation of aliphatic diamines, such as 1,6-hexamethylenediamine (HMDA), alongside aromatic diamines like 4,4′-diaminodiphenyl ether (ODA) in reaction with ODPA allows for the creation of polyimides with flexible segments, which can be used to produce polyimide foams. researchgate.netresearchgate.net

Furthermore, sulfonated copolyimides with excellent adsorption capabilities for heavy metal ions have been prepared by reacting ODPA and a sulfonated diamine with 4,4'-methylenedianiline (B154101) (MDA). acs.org The introduction of sulfonic acid groups enhances the hydrophilicity and provides active sites for ion adsorption. acs.org The copolymerization of ODPA with a well-defined disiloxane-linked alkyl diamine and ODA has been shown to produce poly(imide siloxane) films with low dielectric constants. acs.orgresearchgate.net The disiloxane (B77578) segments increase flexibility and reduce the dielectric constant. acs.org

The table below summarizes the effect of integrating various diamine co-monomers on the properties of ODPA-based polyimides.

| Diamine Co-monomer(s) | Dianhydride(s) | Resulting Polymer Type | Key Properties Improved/Introduced |

| 4,4'-diaminodiphenyl ether (ODA), bisphenol A dianhydride (BPADA) | ODPA | Soluble Copolyimide | Solubility |

| 4-dodecyloxy-biphenyl-3′,5′-diaminobenzoate (DBPDA), 3,3′-dimethyl-4,4′-methylene-dianiline (DMMDA) | ODPA | Soluble Polyimide | Solubility, film-forming ability |

| 4,4′-(1,4-phenylenediisopropylidene)bisaniline (BIS P), 2,6-diaminopyridine (DAP) | ODPA | Cationic Copolyimide | Solubility, ionic conductivity, alkaline stability |

| 3,4′-Oxydianiline (3,4′-ODA) | ODPA | Thermoplastic Polyimide | Thermoplasticity, high glass transition temperature |

| 1,6-hexamethylenediamine (HMDA), 4,4′-diaminodiphenyl ether (ODA) | ODPA | Flexible Polyimide | Flexibility (for foam applications) |

| Sulfonated diamine, 4,4'-methylenedianiline (MDA) | ODPA | Sulfonated Copolyimide | Hydrophilicity, heavy metal ion adsorption |

| Disiloxane-linked alkyl diamine, 4,4'-oxydianiline (B41483) (ODA) | ODPA | Poly(imide siloxane) | Low dielectric constant, flexibility |

Functionalization via End-Capping and Side-Chain Introduction

The properties of polyimides derived from this compound (ODPA) can be precisely controlled and enhanced through functionalization strategies such as end-capping and the introduction of side-chains. These modifications are crucial for tailoring the polymer's processability, thermal characteristics, and introducing specific functionalities.

End-capping is a technique used to control the molecular weight of the polymer and to introduce reactive or non-reactive groups at the chain ends. Phthalic anhydride is a common end-capping agent that stops the polymerization process. core.ac.ukscispace.com For high-performance applications, functional end-caps like phenylethynylphthalic anhydrides (PEPA) are used. kpi.uascispace.com These phenylethynyl groups can undergo thermal cross-linking at elevated temperatures, leading to a highly cross-linked, solvent-resistant network with improved thermal stability. kpi.uascispace.com For example, imide oligomers from 3,4′-oxydianiline and ODPA have been end-capped with PEPA to create resins with good processability that can be compression molded to form tough, solvent-resistant components. scispace.com Similarly, nadic anhydride or maleic anhydride can be used as end-capping agents to provide sites for subsequent cross-linking reactions. core.ac.uk

Side-chain introduction is another powerful method to modify the properties of ODPA-based polyimides. Incorporating flexible side chains, such as alkoxy groups, can improve the solubility and processability of the otherwise rigid polymer backbone. ncl.res.in This "internal plasticization" lowers the glass transition temperature and disrupts chain packing, making the polymer more amenable to solution casting or melt processing. ncl.res.in For instance, polyimides synthesized with diamines or diisocyanates containing pendent alkoxy groups have demonstrated enhanced solubility in organic solvents. ncl.res.in

The introduction of functional side chains can also impart specific chemical reactivity. For example, poly(hydroxyimide)s containing hydroxyl groups can be synthesized, and these hydroxyl groups can then be functionalized through post-polymerization reactions. mdpi.comnih.gov One such modification is the Mitsunobu reaction, which can be used to introduce azo side-chains, leading to materials with interesting optical properties. mdpi.comnih.gov

The table below provides examples of functionalization strategies for ODPA-based polyimides.

| Functionalization Strategy | Reagent/Monomer Used | Purpose/Resulting Property |

| End-capping | Phthalic Anhydride | Molecular weight control |

| End-capping | Phenylethynylphthalic Anhydride (PEPA) | Introduces cross-linking sites, enhances thermal stability and solvent resistance |

| End-capping | Nadic Anhydride / Maleic Anhydride | Provides sites for cross-linking |

| Side-chain Introduction | Monomers with pendent alkoxy groups | Improves solubility and processability, lowers glass transition temperature |

| Side-chain Introduction | Monomers with hydroxyl groups | Allows for post-polymerization functionalization (e.g., via Mitsunobu reaction) |

Synthesis of Poly(hydroxyimide)s and Post-Polymerization Modifications

Poly(hydroxyimide)s (PHIs) are a class of polyimides that contain hydroxyl (-OH) functional groups, which can be strategically incorporated into the polymer backbone. The synthesis of PHIs using 4,4'-oxydiphthalic anhydride (ODPA) typically involves the polycondensation of ODPA with a diamine containing one or more hydroxyl groups. mdpi.comnih.gov For example, novel soluble (co)poly(hydroxyimide)s have been synthesized from ODPA and a mixture of 3,3'-dihydroxybenzidine (B1664586) (HAB) and 3,6-diaminodurene (D). mdpi.comnih.gov The one-step polycondensation reaction is usually carried out in a high-boiling aprotic solvent mixture, such as N-methyl-2-pyrrolidinone (NMP) and o-dichlorobenzene, at elevated temperatures. mdpi.com

The presence of hydroxyl groups in the polyimide backbone opens up avenues for various post-polymerization modifications, allowing for the creation of new materials with tailored properties. mdpi.comnih.govresearchgate.net These modifications can significantly alter the chemical and physical characteristics of the original PHI.

One important post-polymerization modification is thermal rearrangement . When subjected to thermal treatment under an inert atmosphere, the hydroxyl groups, particularly those positioned ortho to the imide ring, can undergo a molecular rearrangement to form polybenzoxazoles (PBOs). acs.orgmdpi.comnih.gov This conversion results in polymers with enhanced thermal stability and excellent gas separation properties. acs.orgmdpi.com

Another key modification is the functionalization of the hydroxyl groups . These reactive sites can be used to attach various side chains to the polymer backbone. For instance, the Mitsunobu reaction provides a pathway to introduce azo side-chains, which can lead to materials with unique optical properties. mdpi.comnih.gov Furthermore, well-controlled proportions of phenolic hydroxyl groups can be introduced during the synthesis of the polyimide itself, and these can be subsequently modified. acs.org For example, pendent allyl and propargyl groups have been introduced through chemical post-polymerization reactions, and these reactive sites can be further modified using click-chemistry to afford multifunctional polymers. acs.org

The table below summarizes the synthesis and post-polymerization modifications of ODPA-based poly(hydroxyimide)s.

| Synthesis/Modification | Reactants/Conditions | Resulting Polymer/Material | Key Features/Applications |

| Synthesis of PHI | ODPA, 3,3'-dihydroxybenzidine (HAB), 3,6-diaminodurene (D) in NMP/o-dichlorobenzene | Soluble (co)poly(hydroxyimide)s | Good solubility, film-forming ability, precursor for modified polymers |

| Thermal Rearrangement | Heating of PHI under inert atmosphere | Polybenzoxazoles (PBOs) | High thermal stability, good gas separation properties |

| Functionalization via Mitsunobu Reaction | PHI, reagent for introducing azo groups | Azo side-chain polyimides | Unique optical properties |

| Click-Chemistry Modification | PHI with pendent allyl/propargyl groups, click-reagents | Multifunctional polymers | Tunable properties |

Fabrication of Poly(amide-imide-imide)s

Poly(amide-imide-imide)s (PAIIs) are a class of high-performance polymers that incorporate amide, imide, and a second imide linkage within their repeating units. The synthesis of PAIIs based on 4,4'-oxydiphthalic anhydride (ODPA) often involves the use of a diimide-dicarboxylic acid monomer, which is then polymerized with various aromatic diamines. researchgate.netresearchgate.net

A common route to these polymers begins with the synthesis of a tetraimide-dicarboxylic acid. This can be achieved, for example, by the ring-opening addition of an aminobenzoic acid, such as p-aminobenzoic acid, to ODPA, followed by reaction with a diamine like 4,4'-methylenedianiline (MDA) and subsequent cyclodehydration. researchgate.net This creates a diacid monomer that already contains imide linkages.

The subsequent polymerization of this tetraimide-dicarboxylic acid with various aromatic diamines is typically carried out via direct polycondensation. researchgate.netresearchgate.net A widely used method is the triphenyl phosphite-activated polycondensation in a medium consisting of N-methyl-2-pyrrolidone (NMP), pyridine, and a salt like calcium chloride. researchgate.net This method has been shown to produce PAIIs with high inherent viscosities, indicating the formation of high molecular weight polymers. researchgate.netresearchgate.net

The properties of the resulting PAIIs are highly dependent on the structure of the aromatic diamine used in the polymerization. By varying the diamine, a range of PAIIs with different characteristics can be obtained. For example, many of these polymers exhibit excellent solubility in a variety of organic solvents, including NMP, N,N-dimethylacetamide (DMAc), and even less polar solvents like m-cresol. researchgate.netresearchgate.net This enhanced solubility, when compared to corresponding poly(amide-imide)s, is a significant advantage for processing. researchgate.net

Films cast from solutions of these PAIIs are often tough, transparent, and flexible, with high tensile strengths and moduli. researchgate.net They also typically exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 500°C in a nitrogen atmosphere. researchgate.net

The table below presents typical properties of poly(amide-imide-imide)s synthesized from an ODPA-based tetraimide-dicarboxylic acid and various aromatic diamines.

| Property | Range of Values |

| Inherent Viscosity (dL/g) | 0.78 - 1.45 researchgate.net |

| Tensile Strength (MPa) | 87 - 107 researchgate.net |

| Elongation at Break (%) | 9 - 14 researchgate.net |

| Initial Modulus (GPa) | 2.0 - 2.4 researchgate.net |

| Glass Transition Temperature (°C) | 270 - 309 researchgate.net |

| 10% Weight Loss Temperature (°C, in N₂) | 540 - 570 researchgate.net |

| Residue at 800°C (%, in N₂) | > 52 researchgate.net |

Development of Other ODPA-Based Polymer Systems

The versatile chemical nature of this compound (ODPA), characterized by its ether linkage and dual anhydride functional groups, has enabled its use in a variety of polymer systems beyond traditional polyimides. Its incorporation can introduce flexibility, enhance thermal properties, and create specific network architectures. This section explores the development of polyurethane-imide elastomers and the role of ODPA as a cross-linking agent.

Polyurethane-Imide Elastomers (PUIEs)

Polyurethane-imide elastomers (PUIEs) are advanced hybrid materials that combine the elasticity and toughness of polyurethanes with the high thermal stability and chemical resistance of polyimides. guidechem.com The synthesis of PUIEs typically involves the reaction of isocyanates, polyols, diamines, and acid anhydrides. guidechem.comscience.gov The choice of the acid anhydride is critical in determining the final properties of the elastomer, particularly its processability.

Research has demonstrated that the use of ODPA as the acid anhydride component can impart thermoplasticity to PUIEs, a characteristic not commonly observed in these systems. guidechem.comscience.gov In one study, PUIEs were synthesized from 4,4'-diphenylmethane diisocyanate (MDI), various polyols (polytetramethylene glycol, polycaprolactone (B3415563) diol, and polycarbonate diol), 4,4'-oxydianiline (ODA), and an acid anhydride. guidechem.comscience.gov When pyromellitic dianhydride (PMDA) was used, the resulting PUIEs were thermosets, meaning they would burn and carbonize upon heating without melting. science.gov In contrast, the PUIEs synthesized using ODPA exhibited clear thermoplastic behavior, fusing upon heating and allowing for reprocessing via methods like press molding. guidechem.comscience.gov

The key to this thermoplasticity lies in the molecular structure of ODPA. The flexible ether linkage in the ODPA molecule is thought to prevent the formation of a rigid, infusible network, unlike the more rigid structure of PMDA. science.gov This flexibility allows the polymer chains to be reprocessed at elevated temperatures while retaining their elastomeric properties at operating temperatures. science.gov

The properties of these ODPA-based thermoplastic PUIEs have been shown to be stable even after reprocessing. For instance, the swelling rate and glass transition temperature (Tg) of the elastomers were found to be nearly identical before and after press molding, confirming the stability of the material's properties. guidechem.com This combination of high-performance characteristics and re-processability makes ODPA-based PUIEs valuable for applications requiring heat-resistant elastomers that can be molded into complex shapes. science.gov

Table 1: Comparative Properties of ODPA-Based PUIE Before and After Molding

| Property | PUIE (Before Molding) | PUIE (After Molding) |

| Swelling Rate (%) | Nearly Identical | Nearly Identical |

| Glass Transition Temp. (Tg) | Nearly Identical | Nearly Identical |

| This table summarizes the findings that key physical properties of Polyurethane-Imide Elastomers (PUIEs) synthesized with ODPA remain stable after thermal reprocessing, highlighting their thermoplastic nature. Data sourced from guidechem.com. |

Further research has explored the synthesis of other novel structures, such as highly branched poly(urethane-imide)s, using ODPA. These materials also exhibit desirable properties, including good solubility in polar aprotic solvents and resistance to dilute acids, stemming from the incorporation of the ODPA monomer. nih.gov

ODPA as a Cross-linking Agent

Cross-linking is a fundamental process in polymer chemistry where individual polymer chains are linked together by covalent bonds to form a three-dimensional network. specialchem.com This network structure significantly enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com 4,4'-Oxydiphthalic anhydride, with its two reactive anhydride groups, can function as an effective cross-linking agent for various polymer systems, particularly those containing hydroxyl (-OH) or amine (-NH2) groups. jmaterenvironsci.comscispace.com

The cross-linking mechanism involves the opening of the anhydride rings and their reaction with the functional groups on the polymer backbones. For example, an anhydride group reacts with a hydroxyl group to form an ester linkage, or with an amine group to form an amide linkage, which then proceeds to form a stable imide ring. researchgate.net Since each ODPA molecule has two anhydride groups, it can react with two different polymer chains, creating a chemical bridge between them.

ODPA has been successfully used to cross-link a variety of polymers:

Poly(vinyl alcohol) (PVA): ODPA, along with other dianhydrides like BTDA and PMDA, has been employed to cross-link PVA membranes. nih.govjmaterenvironsci.comresearchgate.net This modification is particularly relevant for applications such as pervaporation for ethanol (B145695) dehydration. The cross-linking reduces the swelling of the hydrophilic PVA and alters its transport properties. Studies have shown that cross-linking PVA with dianhydrides like ODPA leads to an increase in flux but a decrease in the separation factor, a typical trade-off in membrane performance. nih.gov The reaction creates ester bonds between the anhydride's carboxylic acid groups (formed after ring-opening) and the hydroxyl groups of PVA. researchgate.net

Chitosan (B1678972): Chitosan, a polysaccharide with abundant amine and hydroxyl groups, can be effectively cross-linked by ODPA. scispace.comresearchgate.net This process improves the performance of chitosan for applications like wastewater treatment by breaking down its crystalline structure, which enhances the surface area available for absorption. researchgate.net The introduction of ODPA as a cross-linker has been shown to increase the thermal stability of chitosan-based biocomposites, as evidenced by higher thermal degradation and glass transition temperatures. researchgate.net

Epoxy Resins: Anhydrides are a well-established class of curing agents (hardeners) for epoxy resins. science.gov ODPA is specifically identified as a cross-linking agent or hardener for epoxy systems. guidechem.comepo.orggoogle.com In this role, the anhydride rings react with the epoxy groups (and any hydroxyl groups present) to build a rigid, thermoset network, leading to materials with high thermal and chemical resistance suitable for coatings, adhesives, and laminates. epo.org

The use of ODPA as a cross-linker provides a versatile method for tailoring the properties of various polymers, enhancing their performance for specific, demanding applications.

Table 2: Polymer Systems Cross-linked with ODPA

| Polymer System | Functional Groups Reacted | Key Property Enhancements | Application Area |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Modified flux and selectivity | Pervaporation Membranes nih.govresearchgate.net |

| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Increased thermal stability, Enhanced absorption area | Biocomposites, Adsorbents scispace.comresearchgate.net |

| Epoxy Resins | Epoxy, Hydroxyl (-OH) | Formation of a rigid thermoset network, High thermal stability | Coatings, Adhesives, Laminates guidechem.comepo.org |

| This table summarizes various polymer systems where this compound (ODPA) is used as a cross-linking agent and the resulting improvements in material properties. |

Structure Property Relationships in 4,4 Oxydiphthalic Acid Derived Polymers

Correlation Between Monomer Structure and Polymer Microstructure

The structure of the monomers used in polymerization with 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) plays a pivotal role in determining the final microstructure of the resulting polyimide. The inherent characteristics of the comonomers, such as their rigidity, symmetry, and the presence of bulky side groups, directly influence chain packing, morphology, and ultimately, the macroscopic properties of the polymer.

The reactivity of the dianhydride monomer itself is linked to its electron affinity, with higher values indicating greater reactivity. acs.org In comparison to other common dianhydrides, ODPA possesses a moderate electron affinity. acs.org The polymerization of ODPA with various diamines proceeds via a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide. researchgate.netaidic.it The completeness of this conversion is critical and can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy, which tracks the disappearance of amic acid peaks and the appearance of characteristic imide group absorptions. aidic.itscispace.com

The choice of the diamine comonomer significantly impacts the polymer's microstructure. For instance, the use of asymmetric diamines can lead to the formation of semicrystalline polyimides with distinct melting temperatures, offering potential for melt processing. nih.gov In contrast, the incorporation of bulky or flexible groups, such as those found in certain diamines, can disrupt chain packing and lead to the formation of amorphous polymers with good solubility in organic solvents. researchgate.netresearchgate.netncl.res.in For example, polyimides synthesized from ODPA and diamines with multiple alkyl substituents have demonstrated enhanced solubility in a variety of common organic solvents. researchgate.net

Impact of the Ether Linkage on Polymer Backbone Flexibility and Chain Packing

The ether linkage (–O–) within the 4,4'-oxydiphthalic anhydride (ODPA) monomer is a key structural feature that imparts significant flexibility to the backbone of the resulting polyimides. chemicalbook.com This flexibility has a profound impact on several material properties, including solubility, processability, and thermal characteristics. ncl.res.insemanticscholar.org

The increased rotational freedom afforded by the ether bond disrupts the rigid, rod-like nature often associated with aromatic polyimides, leading to looser chain packing. rsc.orgvt.edu This disruption of intermolecular forces is a primary reason for the enhanced solubility of many ODPA-based polyimides in organic solvents. ncl.res.insemanticscholar.org The flexible nature of the ether linkage can also lower the glass transition temperature (Tg) of the polymer compared to polyimides derived from more rigid dianhydrides. ncl.res.innasa.gov This effect is due to the reduced energy barrier for segmental motion within the polymer chains.

However, the influence of the ether linkage is not always straightforward and can be counterbalanced by other structural elements. For instance, while the ether linkage in ODPA promotes flexibility, the presence of numerous aromatic rings can still lead to a relatively high Tg. tudelft.nl In some cases, the flexibility introduced by the ether linkage in ODPA-based polyimides can be advantageous for applications requiring melt processability. psu.edu The ether linkage can also contribute to improved toughness in the resulting polymer composites. nasa.gov

Influence of Co-monomer Composition on Polymer Architecture and Network Formation

The composition of co-monomers polymerized with 4,4'-oxydiphthalic anhydride (ODPA) is a critical determinant of the final polymer architecture, which can range from linear chains to complex hyperbranched and crosslinked networks. This control over architecture allows for the fine-tuning of material properties to suit specific applications.

The introduction of multifunctional co-monomers, such as triamines, leads to the formation of hyperbranched polyimides. researchgate.net The molar ratio of the A2 (dianhydride) and B3 (triamine) monomers can be adjusted to control the degree of branching and the nature of the chain ends (anhydride or amine terminated). researchgate.net These architectural variations have a significant impact on properties like solubility and glass transition temperature (Tg). researchgate.net For instance, amine-terminated hyperbranched polyimides have been shown to exhibit higher Tg values compared to their anhydride-terminated counterparts. researchgate.net

Copolymerization, the process of incorporating two or more different monomers, is another powerful tool for modifying polymer architecture. By introducing a second diamine alongside a primary one, the properties of the resulting copolyimide can be systematically altered. For example, the incorporation of a flexible diamine can improve the processability of the polyimide. rsc.org The ratio of the different diamines can be varied to achieve a desired balance of properties. rsc.org

Furthermore, the stoichiometric ratio between the dianhydride and diamine(s) can be intentionally offset to control molecular weight and create specific network structures. An excess of the diamine can lead to the formation of amide crosslinks during imidization, influencing the mechanical properties of the resulting network. scispace.com This approach has been utilized to develop polyimides with room temperature healing capabilities. scispace.com The use of co-monomers with specific functionalities, such as hydroxyl groups, can also influence the polymer network and its properties. For instance, the presence of hydroxyl groups can lead to better dispersion in composite materials, resulting in higher Tg and char yield. researchgate.net

The table below summarizes the effect of different co-monomer compositions on the architecture of ODPA-based polymers.

| Co-monomer System | Resulting Architecture | Key Influencing Factor |

| ODPA + Triamine (e.g., TAP) | Hyperbranched | Molar ratio of A2 to B3 monomers researchgate.net |

| ODPA + Two different Diamines | Linear Copolymer | Molar ratio of the two diamines rsc.org |

| ODPA + Diamine (non-stoichiometric) | Crosslinked Network | Excess of diamine leading to amide crosslinks scispace.com |

| ODPA + Functional Diamine (e.g., with -OH) | Modified Linear/Network | Functional groups influencing interactions researchgate.net |

Analysis of Crystalline and Amorphous Morphologies in ODPA-Based Polyimides

Polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA) can exhibit a range of morphologies, from completely amorphous to semi-crystalline, which significantly impacts their physical and mechanical properties. The final morphology is a direct consequence of the chemical structure of the polymer chain, particularly the choice of the diamine co-monomer, and the processing conditions.

Amorphous ODPA-Based Polyimides:

Many ODPA-based polyimides are amorphous, meaning their polymer chains are arranged in a disordered, random fashion. researchgate.netmdpi.com This is often the result of incorporating structural features that hinder regular chain packing. The inherent flexibility of the ether linkage in ODPA contributes to this tendency by disrupting the formation of a highly ordered structure. rsc.org Furthermore, the use of asymmetric diamines or diamines with bulky, non-planar structures effectively prevents the chains from aligning into a crystalline lattice. acs.orgsemanticscholar.orgnih.gov For example, polyimides containing bulky hard blocks have been shown to be fully amorphous. acs.orgnih.gov The resulting amorphous polymers typically exhibit good solubility in organic solvents and are often transparent. researchgate.net

Semi-crystalline ODPA-Based Polyimides:

Under certain conditions, ODPA-based polyimides can form semi-crystalline structures, where regions of ordered crystalline domains are dispersed within an amorphous matrix. tudelft.nlmdpi.com The formation of a crystalline phase is more likely when the polymer chains have a high degree of structural regularity and can pack closely together. The use of symmetric and rigid diamines can promote crystallization. nih.gov For instance, a polyimide based on 1,4-bis(4-aminophenoxy)benzene (B1581417) and ODPA was found to be semi-crystalline with a degree of crystallinity of 28%. mdpi.com

The presence of crystallinity can significantly affect the properties of the polyimide. Crystalline domains act as physical crosslinks, enhancing the material's stiffness and thermal stability. researchgate.net However, crystallinity can also lead to lower solubility and processability. The degree of crystallinity can sometimes be influenced by post-synthesis treatments, such as annealing. researchgate.net

Wide-angle X-ray diffraction (WAXD) is a key technique used to analyze the morphology of these polymers. Amorphous polymers show a broad halo in their WAXD patterns, while semi-crystalline materials exhibit sharp Bragg reflections corresponding to the crystalline lattice planes. tudelft.nlmdpi.comkpi.ua Differential scanning calorimetry (DSC) can also provide insights into the morphology by revealing thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm) of the crystalline phase. nih.gov

The following table provides examples of ODPA-based polyimides and their observed morphologies:

| Diamine Co-monomer | Resulting Morphology | Reference |

| Various diamines with alkyl substituents | Amorphous | researchgate.net |

| 3,3'-dimethyl-4,4'-methylene-dianiline | Amorphous | researchgate.net |

| Fatty dimer diamine | Amorphous | acs.orgnih.gov |

| 1,4-bis(4-aminophenoxy)benzene | Semi-crystalline | mdpi.com |

| 3,4'-Oxydianiline (B46408) (asymmetric) | Semi-crystalline | nih.gov |

Control of Molecular Weight and its Implications for Material Performance

The molecular weight of 4,4'-oxydiphthalic acid (ODPA)-derived polyimides is a critical parameter that significantly influences their processing and end-use performance. Controlling the molecular weight allows for the tailoring of properties such as solubility, melt viscosity, and mechanical strength to meet the demands of specific applications. researchgate.net

One common method to control the molecular weight is by using a non-stoichiometric ratio of the dianhydride and diamine monomers or by introducing a monofunctional end-capping agent, such as phthalic anhydride (PA). researchgate.net This approach allows for the synthesis of polyimides with a targeted molecular weight range.

The molecular weight has a direct impact on the rheological behavior of the polyimides. Generally, as the molecular weight increases, the melt viscosity also increases. researchgate.net This relationship is crucial for processing techniques like injection molding and extrusion, where a specific viscosity range is required for optimal flow and mold filling.

Mechanical properties are also strongly dependent on molecular weight. An increase in molecular weight typically leads to an improvement in properties such as tensile strength and elongation at break. researchgate.net However, there often exists a critical molecular weight (Mc) below which properties like notched tensile strength decrease sharply. researchgate.net Below this critical value, the material may exhibit brittle failure, while higher molecular weight polymers tend to fail in a more ductile manner. researchgate.net For instance, in one study on an advanced thermoplastic polyimide, a critical weight-average molecular weight (Mw) of 22,000 g/mol was observed for notched tensile strength. researchgate.net

Solubility is another property that can be modulated by controlling the molecular weight. While higher molecular weight polyimides can exhibit enhanced mechanical performance, they may also have reduced solubility. Conversely, lower molecular weight polyimides often show better solubility in a wider range of organic solvents, which can be advantageous for solution-based processing methods like film casting. researchgate.net

The following table summarizes the general influence of molecular weight on key properties of ODPA-based polyimides:

| Property | Effect of Increasing Molecular Weight |

| Melt Viscosity | Increases researchgate.net |

| Tensile Strength | Increases researchgate.net |

| Elongation at Break | Increases researchgate.net |

| Solubility | Decreases researchgate.net |

| Glass Transition Temperature (Tg) | Increases up to a plateau researchgate.net |

It is important to note that while increasing molecular weight generally enhances mechanical properties, it can also make the polymer more difficult to process. Therefore, a balance must be struck between achieving the desired performance characteristics and ensuring the material can be efficiently fabricated into its final form.

Advanced Characterization Techniques for 4,4 Oxydiphthalic Acid Based Materials

Spectroscopic Analysis for Chemical Structure Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structures of ODPA-based materials, particularly for verifying the successful synthesis of polyimides and other polymers.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a material and for monitoring the conversion of poly(amic acid) precursors to the final polyimide structure. The FTIR spectra of ODPA-based polyimides exhibit several characteristic absorption bands that confirm the formation of the imide ring.

Key characteristic peaks for the imide ring in ODPA-based polyimides include:

Symmetrical and asymmetrical carbonyl (C=O) stretching vibrations: These typically appear as strong absorption bands around 1776-1779 cm⁻¹ and 1704-1717 cm⁻¹, respectively. mdpi.comsid.iraidic.it

C-N stretching vibration: This is observed in the region of 1350-1381 cm⁻¹. mdpi.comsid.ir

Imide ring deformation: A peak around 744-749 cm⁻¹ is characteristic of the imide ring structure. mdpi.comsid.ir

The disappearance of the broad absorption band associated with the amide N-H group (around 3360 cm⁻¹) and the amide II band (around 1519-1541 cm⁻¹) from the poly(amic acid) precursor spectrum signifies the completion of the imidization process. sid.iraidic.it Additionally, the presence of an ether linkage (C-O-C) from the ODPA monomer is confirmed by a peak around 1224-1233 cm⁻¹. mdpi.comsid.ir

Table 1: Characteristic FTIR Absorption Bands for ODPA-Based Polyimides

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| Imide C=O | 1776 - 1779 | Asymmetrical Stretching | mdpi.comsid.iraidic.it |

| Imide C=O | 1704 - 1717 | Symmetrical Stretching | mdpi.comsid.iraidic.it |

| Imide C-N | 1350 - 1381 | Stretching | mdpi.comsid.ir |

| Ether C-O-C | 1224 - 1233 | Stretching | mdpi.comsid.ir |

| Imide Ring | 744 - 749 | Deformation | mdpi.comsid.ir |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the polymer structure, further confirming the successful synthesis of ODPA-based materials.

In the ¹H NMR spectra of ODPA-based polyimides, the aromatic protons typically appear in the downfield region, generally between 7.10 and 8.34 ppm. mdpi.com The absence of the amide proton signal, which would be expected in the poly(amic acid) precursor, is a key indicator of complete imidization. mdpi.com

¹³C NMR spectroscopy offers complementary information. For the ODPA monomer itself, characteristic peaks are observed that correspond to the different carbon environments within the molecule. chemicalbook.com In the resulting polyimides, specific signals for the carbonyl carbons of the imide ring and the carbons of the aromatic rings and the ether linkage can be identified, providing a comprehensive picture of the polymer's structure. rsc.org For instance, in a model compound, the carbonyl carbon of the imide ring was observed at 167.31 ppm. rsc.org

Chromatographic and Diffraction Studies

These techniques are crucial for determining the molecular weight characteristics and the solid-state morphology of ODPA-based polymers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC) is a vital technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. mdpi.commdpi.com These parameters are critical as they significantly influence the mechanical and thermal properties of the final material. vt.edu For ODPA-based polyimides, GPC is typically performed using a solvent in which the polymer is soluble, such as N,N-dimethylformamide (DMF). mdpi.commdpi.com The results from GPC analysis allow for the correlation of molecular weight with processing conditions and ultimate material performance. For example, some ODPA-based polyimides have been synthesized with number-average molecular weights in the range of (3.0−10.2) × 10⁴. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis

X-ray Diffraction (XRD) is employed to investigate the long-range order and crystallinity of ODPA-based materials. The resulting diffraction patterns can distinguish between amorphous and semi-crystalline structures. Many polyimides derived from ODPA are found to be amorphous, characterized by a broad halo in their XRD patterns without any sharp crystalline peaks. mdpi.comresearchgate.netresearchgate.net For instance, certain (co)poly(hydroxyimide)s based on ODPA exhibited a broad peak in the range of 16–21° (2θ), indicating their amorphous nature. mdpi.com The d-spacing, which is related to the interchain distance, can also be calculated from the position of the diffraction maximum and provides insights into the packing of the polymer chains. mdpi.com However, some ODPA-based polyimides can exhibit semi-crystalline behavior, which can be influenced by the choice of the diamine co-monomer and the processing conditions. researchgate.nettandfonline.com

Microscopic and Morphological Investigations

Microscopic techniques provide visual information about the surface and bulk morphology of ODPA-based materials, which is essential for understanding their physical properties and performance in various applications.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to examine the morphology of these materials at the micro- and nanoscale. nih.govrit.edurit.edu For example, in the development of polyimide nanocomposites, electron microscopy can reveal the dispersion of fillers, such as organo-mica, within the ODPA-based polymer matrix. nih.gov These studies have shown that at low concentrations, the filler can be uniformly dispersed, but aggregation can occur at higher loadings, which in turn affects the material's physical properties. nih.gov In studies on the atomic oxygen resistance of zirconium-containing ODPA-based polyimides, SEM was used to observe the surface morphology before and after exposure to atomic oxygen, revealing the formation of a protective zirconium oxide layer. rit.edurit.edu

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the micro- and nanoscale morphology of materials derived from 4,4'-oxydiphthalic acid. It provides critical insights into the surface topography and internal structure of films, fibers, and composites.

Researchers utilize SEM to examine the surface of polyimide films. For instance, in a study of mixed-matrix membranes, SEM images revealed that a semi-crystalline polyimide based on 1,4-bis(4-aminophenoxy)benzene (B1581417) and 4,4'-oxydiphthalic anhydride (B1165640) (TPEQ-ODPA) exhibited a surface with large spherulites approximately 7 μm in size. mdpi.com The introduction of zirconia nanostars into this polymer matrix led to a significant morphological change, reducing the spherulite size to 1 μm. mdpi.com In contrast, an amorphous polyimide film showed a smooth surface. mdpi.com

Cross-sectional analysis via SEM provides information about the internal structure and homogeneity of the material. For polyimide fibers, SEM images of their round cross-sections have indicated the formation of a homogeneous and dense fibrous structure. researchgate.net In other cases, such as core-shell particles synthesized using 4,4'-oxydiphthalic anhydride, cross-sectional SEM images are acquired after cutting the samples with an ion polishing mill to reveal the internal composition and structure. rsc.org This technique is also critical for observing the dispersion and encapsulation of fillers within a polymer matrix; for example, a significant amount of ZrO₂ filler was observed to be encapsulated inside the spherulites of the TPEQ-ODPA polyimide. mdpi.com

Rheological and Mechanical Performance Assessment

The processability and end-use performance of this compound-based polymers are heavily dependent on their rheological and mechanical properties.

Viscometry is fundamental to determining the molecular weight and processability of polymers. The viscosity of the precursor poly(amic acid) solution or the final polymer melt influences the conditions required for forming films, fibers, or molded parts. Inherent viscosity is a common metric reported for these polymers. For example, a series of poly(amide-imide)s synthesized from a diacid chloride derived from 4,4'-oxydiphthalic anhydride and L-isoleucine exhibited inherent viscosities ranging from 0.22 to 0.44 dL/g. sid.ir Similarly, polyimides derived from 4,4'-oxydiphthalic anhydride and various diamines showed inherent viscosities between 0.54 and 2.13 dL/g, depending on the specific monomers used. researchgate.net

Melt viscosity is particularly important for processing techniques like resin transfer molding (RTM). Some phenylethynyl-terminated imide oligomers based on 4,4'-oxydiphthalic anhydride demonstrated very low melt viscosity—less than 1 Pa·s at 250°C—which is highly desirable for RTM processes. researchgate.net Studies on polyamic acid copolymer solutions have also highlighted the importance of viscosity stability, revealing significant differences in stability for polymers containing 4,4'-oxydiphthalic dianhydride. epo.org

Table 1: Viscosity of Various this compound-Based Polymer Systems

| Polymer System | Viscosity Type | Value Range | Reference |

| Poly(amide-imide)s from N,N'-(4,4'-Oxydiphthaloyl)-bis-L-isoleucine diacid chloride and various aromatic diamines | Inherent Viscosity | 0.22–0.44 dL/g | sid.ir |

| Poly(amide-imide)s from tetraimide-diacid I and various aromatic diamines | Inherent Viscosity | 0.66–1.47 dL/g | researchgate.net |

| Polyimides from 4,4'-oxydiphthalic anhydride and various diamines | Inherent Viscosity | 0.54–0.71 dL/g | researchgate.net |

| Phenylethynyl-terminated imide oligomers based on 4,4'-oxydiphthalic anhydride | Melt Viscosity (250°C) | <1 Pa·s | researchgate.net |

| Poly(amic acid)s from 4,4'-oxydiphthalic anhydride and various diamines | Inherent Viscosity | 0.61–2.13 dL/g | researchgate.net |

The mechanical integrity of materials derived from this compound is a key indicator of their performance and durability. Standard tests are used to measure properties such as tensile strength, elongation at break, and Young's modulus.

Films cast from these polymers typically exhibit high strength and flexibility. For instance, a series of poly(amide-imide-imide)s based on a tetraimide-diacid from 4,4'-oxydiphthalic anhydride afforded tough and flexible films with tensile strengths ranging from 93 to 118 MPa, elongations at break of 8 to 11%, and an initial modulus between 2.2 and 2.8 GPa. researchgate.net Another study on (co)poly(hydroxyimide)s based on 4,4'-oxydiphthalic anhydride reported tensile strengths of 101.1 to 184.1 MPa, Young's moduli of 2.37 to 3.38 GPa, and elongations at break from 2.3 to 2.7%. mdpi.comnih.gov The mechanical properties can be tuned by altering the comonomers; for example, increasing the content of 3,3'-dihydroxybenzidine (B1664586) (HAB) units in the ODPA-HAB(D) system improved the mechanical properties of the resulting materials. mdpi.com

Table 2: Mechanical Properties of this compound-Based Polymer Films

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's / Initial Modulus (GPa) | Reference |

| Poly(amide-imide-imide)s (Series III a-j) from tetraimide-diacid I | 93–118 | 8–11 | 2.2–2.8 | researchgate.net |

| Poly(amide-imide)s (Series IV) | 86–112 | 6–42 | 1.74–2.81 | researchgate.net |

| (Co)poly(hydroxyimide)s (ODPA-HAB(D)) | 101.1–184.1 | 2.3–2.7 | 2.37–3.38 | mdpi.com |

| Polyimide films from diamines with trifluoromethyl groups and 4,4'-oxydiphthalic anhydride | 72–105 | 4–7 | 2.18–2.85 | researchgate.net |

| Cured phenylethynyl-terminated imide oligomers | 31–76 | - | - | researchgate.net |

Optical Property Characterization

For applications in electronics and displays, the optical properties of this compound-based materials are paramount. Key characteristics include high optical transparency and a low cutoff wavelength.

Many polyimides derived from 4,4'-oxydiphthalic anhydride are known for their excellent optical clarity and light color. Films of certain poly(amide-imide-imide)s are transparent, with cutoff wavelengths between 379 and 390 nm. researchgate.net Similarly, novel (co)poly(hydroxyimide)s based on 4,4'-oxydiphthalic anhydride produce films that exhibit high transparency, with transmittance values exceeding 90% in the visible light range. mdpi.comnih.gov Polyimide films containing triphenylamine (B166846) moieties also showed high transmittance, above 90%, in the 400–700 nm wavelength range. researchgate.net The amorphous nature of many of these polymers, as confirmed by X-ray diffraction, contributes to their high optical transparency by minimizing light scattering that would occur at crystalline boundaries. mdpi.com

Table 3: Optical Properties of this compound-Based Polymer Films

| Polymer System | Property | Value | Reference |

| (Co)poly(hydroxyimide)s (ODPA-HAB(D)) | Transmittance (Visible) | >90% | mdpi.comnih.gov |

| Poly(amide-imide-imide)s (Series III a-j) | Cutoff Wavelength | 379–390 nm | researchgate.net |

| Polyimides with triphenylamine moieties | Transmittance (400-700 nm) | >90% | researchgate.net |

Research Applications and Emerging Technologies of 4,4 Oxydiphthalic Acid Based Materials

High-Performance Polymer Systems in Demanding Environments

The inherent thermal and mechanical robustness of polyimides derived from 4,4'-oxydiphthalic anhydride (B1165640) makes them ideal candidates for applications in environments where materials are subjected to extreme conditions.

Advanced Polyimides for Aerospace and Automotive Applications

One notable example is the LARC™-IA (Langley Research Center-Improved Adhesive) polyimide, synthesized from ODPA and 3,4'-oxydianiline (B46408) (3,4'-ODA). mdpi.comscispace.com This thermoplastic polyimide has a glass transition temperature (Tg) of 220°C, allowing it to be melt-processed into films and fibers for various applications. mdpi.com The properties of ODPA-based polyimides can be tailored by selecting different diamine co-monomers. For instance, the Tg can be adjusted from 220°C with 3,4'-ODA to 275°C with 4,4'-oxydianiline (B41483) (4,4'-ODA).

The mechanical properties of these polyimides are also a key factor in their utility. Films produced from ODPA-based polyimides demonstrate high tensile strength and modulus, making them suitable for structural applications.

Table 1: Mechanical and Thermal Properties of Selected ODPA-Based Polyimide Films

| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Glass Transition Temp. (Tg) (°C) |

|---|---|---|---|---|---|

| ODPA | Various Aromatic Diamines | 93 - 118 | 8 - 11 | 2.2 - 2.8 | 240 - 268 |

| ODPA | 3,4'-ODA | - | - | - | 220 |

Data sourced from multiple studies and presented as a range where applicable. mdpi.comresearchgate.net

High-Temperature Resistant Polymer Composites

To further enhance the performance of ODPA-based polyimides, they are often used as a matrix for high-performance composites. scispace.com These composites, which incorporate reinforcing fillers, exhibit superior thermal stability and mechanical properties compared to the neat polymer. scispace.com

Research has shown that incorporating carbon nanotubes (CNTs) into an ODPA-based polyimide matrix can significantly improve the thermal stability of the resulting composite films. scispace.com The strong interfacial interaction and good dispersion of modified CNTs within the polymer matrix are key to this enhancement. scispace.com Similarly, polyimide foams based on ODPA chemistry have been developed for applications requiring both structural integrity and insulation at extreme temperatures. researchgate.neterau.edu These foams maintain their properties over a wide temperature range, from cryogenic conditions (-253°C) to high temperatures (204°C). researchgate.net

LARC™-IA, the polyimide based on ODPA and 3,4'-oxydianiline, has been evaluated as a matrix for high-performance composites, demonstrating good thermal stability at temperatures exceeding 350°C. scispace.com The development of such composites is crucial for advancing structural materials in the aerospace and automotive sectors, where weight reduction without compromising performance is a primary goal. erau.edu

Table 2: Properties of ODPA-Based Polyimide Composites and Foams

| Polymer System | Filler/Form | Density (g/cc) | Compressive Strength (MPa) | Thermal Conductivity (W/m·K at 25°C) | Max. Operating Temp. (°C) |

|---|---|---|---|---|---|

| ODPA/3,4'-ODA Polyimide Foam | Foam | 0.032 - 0.08 | up to 0.84 (at 10% deflection) | 0.03 | ~260 |

Data compiled from various research sources. researchgate.neterau.eduscispace.com

Advanced Membrane Technologies

The specific molecular structure of ODPA-based polyimides, which allows for controlled chain packing and free volume, makes them highly suitable for membrane-based separation processes.

Gas Separation Membranes

Polyimide membranes are a significant area of research for industrial gas separations, such as air separation (O₂/N₂), natural gas purification (CO₂/CH₄), and hydrogen recovery. mdpi.comatlantis-press.com The performance of these membranes is determined by their permeability to different gases and their selectivity for the desired gas.

ODPA-based polyimides have been investigated for their gas separation properties. atlantis-press.comresearchgate.net For instance, hybrid films of ODPA-based polyimide and titania (TiO₂) have been prepared and tested for O₂/N₂ separation. researchgate.net The gas separation performance was found to be a function of the titania content and the specific diamine used in the polyimide synthesis. researchgate.net

Studies on (co)poly(hydroxyimide)s based on ODPA have also been conducted to evaluate their gas transport abilities for He, O₂, N₂, and CO₂. mdpi.com These materials have shown promise for creating membranes with tailored separation characteristics. mdpi.com The permeability and selectivity of these membranes can be influenced by factors such as the copolymer composition and thermal treatment. mdpi.comatlantis-press.com For example, thermal treatment of polyimide membranes can increase the permeability of gases, although sometimes at the expense of selectivity. atlantis-press.com

Table 3: Gas Permeability and Selectivity of an ODPA-Based (co)Poly(hydroxyimide) Membrane

| Gas Pair | Permeability Coefficient (Barrer)* | Ideal Selectivity (α) |

|---|---|---|

| He | 13.92 | - |

| CO₂ | 12.33 | - |

| O₂ | 2.50 | - |

| N₂ | 0.58 | - |

| O₂/N₂ | - | 4.31 |

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data for (co)PIOH with a 1:3 HAB-to-D ratio at 30°C and 6 bar upstream pressure. mdpi.com

Membranes for Pervaporation Processes

Pervaporation is a membrane process used for the separation of liquid mixtures, particularly azeotropes, that are difficult to separate by conventional distillation. ODPA-based polyimide membranes have shown potential in this area, especially for the dehydration of organic solvents. mdpi.comsemanticscholar.org

Aromatic polyimides synthesized from ODPA and various diamines have been studied as dense non-porous membranes for the separation of water-isopropyl alcohol mixtures. mdpi.com The performance of these membranes is evaluated based on their permeation flux and separation factor. The presence of the ether oxygen in the ODPA monomer contributes to the hydrophilicity of the membrane, which can enhance its selectivity for water. mdpi.com

In one study, a polyimide based on 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) and 3,4′-ODA was found to be highly effective for this separation. mdpi.com When separating a mixture of 88 wt.% isopropanol (B130326) and 12 wt.% water at 50°C, the membrane exhibited a permeation flux of 83 g m⁻² h⁻¹ with the water content in the permeate remaining at 97 wt.%. mdpi.com Mixed-matrix membranes, which incorporate inorganic fillers like zirconium dioxide (ZrO₂) nanostars into a semi-crystalline polyimide matrix made from ODPA, have also been investigated for the pervaporation of butanol-water mixtures. semanticscholar.org The addition of these hydrophilic nanoparticles was found to increase the membrane's selectivity for water. semanticscholar.org

Electronic and Optoelectronic Materials

The excellent thermal stability, good mechanical properties, and favorable dielectric properties of ODPA-based polyimides make them valuable materials for the electronics and optoelectronics industries. researchgate.netmdpi.com They are used in applications ranging from microelectronic components to advanced memory devices. ossila.com

Polyimides derived from ODPA are known for having a low dielectric constant, which is a critical property for insulating materials in microelectronics to minimize signal delay and cross-talk. mdpi.com Their high thermal resistance also allows them to withstand the high temperatures involved in semiconductor manufacturing processes.

In the realm of optoelectronics, materials derived from ODPA are finding new and innovative applications. For example, ODPA can be used to create metal-organic frameworks (MOFs). ossila.com An indium-based MOF synthesized using ODPA has been demonstrated in a flexible optoelectronic memory device with over 192 distinct storage levels and stable retention for 10,000 seconds. ossila.com Furthermore, polyimides synthesized from ODPA can be used as separators in supercapacitors, exhibiting high specific capacitance. ossila.com They have also been explored as anode materials in lithium-ion batteries due to their electrochemical stability. ossila.com

The combination of processability, thermal stability, and tunable electronic properties ensures that ODPA-based materials will continue to be a focus of research for next-generation electronic and optoelectronic technologies. researchgate.netmdpi.com

Insulating Layers and Coatings for Electronic Components and Printed Circuit Boards

Polyimides synthesized from 4,4'-oxydiphthalic anhydride are extensively used as insulating materials in the electronics industry. psgcas.ac.inverypharm.com Their function as passivation layers and insulating barriers is critical for the reliability and performance of electronic devices. psgcas.ac.in These materials are applied as protective coatings on printed circuit boards (PCBs) and as insulating layers in the fabrication of integrated circuits and other electronic components. verypharm.comverypharm.com

The ether linkage in the 4,4'-ODPA monomer imparts flexibility to the polyimide backbone, which, combined with its aromatic nature, results in materials with exceptional thermal stability, high mechanical strength, and robust chemical resistance. verypharm.comnasa.gov These characteristics are essential for protecting electronic components from harsh operating environments, high temperatures, and electrical leakage. psgcas.ac.inverypharm.com For instance, polyimides based on ODPA serve as surface insulation in high-voltage power electronic devices, preventing electrical breakdown and ensuring long-term stability. psgcas.ac.in The ability to be processed into thin films and coatings allows for their application in the complex, miniaturized architectures of modern electronics. vt.edu

Table 1: Properties of 4,4'-ODPA-Based Polyimides for Electronic Insulation

| Property | Description | Relevance to Electronics |

|---|---|---|

| Thermal Stability | Decomposition temperatures (Td) are often greater than 500°C. researchgate.netiitkgp.ac.in | Ensures material integrity during high-temperature manufacturing processes (e.g., soldering) and operation of high-power devices. |

| Electrical Insulation | Polyimides exhibit high dielectric strength and low dielectric constants. researchgate.netniscpr.res.in | Prevents "cross-talk" between conductive pathways and short circuits, which is crucial for high-density integrated circuits. vt.edu |

| Mechanical Strength | These materials form tough, flexible films. researchgate.netncl.res.in | Provides durable protection against mechanical stress and vibration, enhancing the reliability of electronic assemblies. |

| Chemical Resistance | They are resistant to a wide range of solvents and chemicals. verypharm.com | Protects electronic components from corrosion and damage during manufacturing and in various operational environments. |

Materials for Liquid Crystal Displays

Polyimides derived from 4,4'-oxydiphthalic acid play a crucial role as alignment layers in liquid crystal displays (LCDs). ncl.res.inmdpi.com The alignment layer is a thin polymer film applied to the inner surface of the display's glass substrates, and its function is to orient the liquid crystal (LC) molecules in a specific, uniform direction. rsc.orgnih.gov This precise alignment is fundamental to the operation of the LCD, controlling the light transmission through the display and thus the quality of the image. rsc.org

Directionally rubbed polyimide films, including those made from 4,4'-ODPA, are widely used for this purpose due to their excellent thermal and mechanical stability and their ability to induce a pretilt angle in the LC molecules. rsc.orgresearchgate.net The molecular structure of the polyimide, including the use of specific diamines in conjunction with ODPA, can be tailored to control the alignment properties. researchgate.netresearchgate.net Research has shown that by copolymerizing ODPA with different diamines, it is possible to synthesize polyimides that induce either homeotropic (vertical) or homogeneous (planar) alignment of liquid crystals. researchgate.netresearchgate.net For instance, certain ODPA-based polyimides can achieve high pretilt angles (above 89°), making them suitable for flexible displays and super twisted nematic (STN) LCDs. ncl.res.inresearchgate.net The high transparency of these films in the visible light spectrum is another key requirement that is met by ODPA-based polyimides. rsc.orgresearchgate.net

Table 2: Research Findings on 4,4'-ODPA-Based Polyimide Alignment Layers for LCDs

| Research Focus | Diamine Monomer(s) | Key Findings | Application | Citation |

|---|---|---|---|---|

| Vertical Alignment | 4-dodecyloxy-biphenyl-3′,5′-diaminobenzoate (DBPDA), 3,3′-dimethyl-4,4′-methylene-dianiline (DMMDA) | Produced PIs with excellent solubility and thermal stability (Tg: 219–242°C). The films induced uniform vertical LC alignment with pretilt angles >89°, even after rubbing. | Flexible Displays | researchgate.net |

| Enhanced Anchoring Energy | 4,4′-diaminodiphenyl ether (ODA), pyrimidyl diamine with cyanobiphenyl mesogenic unit | Appending mesogenic side chains enhanced intermolecular interactions, improving surface anchoring energy by over 2.2 times compared to unmodified PI. | Twisted Nematic (TN) LCDs | rsc.org |

| Vertical Alignment Mechanism | N6 (6-hexyloxy-naphthalen-3',5'-diaminobenzoate), DMMDA | PI films showed high transmittance (>95% at 400-700 nm) and could align LCs vertically. Introduction of a naphthalene (B1677914) unit improved thermal stability. | LCDs | researchgate.net |

Metal-Organic Frameworks (MOFs) for Optoelectronic Memory Devices